Product packaging for 1-Hexadecylpyridin-1-ium perchlorate(Cat. No.:CAS No. 52137-53-8)

1-Hexadecylpyridin-1-ium perchlorate

Cat. No.: B15103333
CAS No.: 52137-53-8
M. Wt: 404.0 g/mol
InChI Key: PAVYRMVAWBAJNV-UHFFFAOYSA-M
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Description

Contextualization of Quaternary Ammonium (B1175870) Salts in Contemporary Chemical Research

Quaternary ammonium salts are integral to modern chemical research, finding utility as catalysts, surfactants, disinfectants, and key components in the synthesis of ionic liquids and functional materials. researchgate.net Their versatility stems from the ability to tune their chemical and physical properties by modifying the organic substituents attached to the central nitrogen atom. This adaptability has made them a focal point in fields ranging from organic synthesis and materials science to biochemistry. researchgate.netrsc.org

Specific Relevance of Long-Chain Pyridinium-Based Architectures

Among the diverse array of quaternary ammonium salts, those incorporating a pyridinium (B92312) cation and a long alkyl chain, such as the 1-hexadecyl group, are of particular interest. These long-chain pyridinium-based structures exhibit pronounced amphiphilic character, meaning they possess both a hydrophilic (the charged pyridinium head) and a hydrophobic (the long alkyl tail) portion. This dual nature is the basis for their excellent surfactant properties, enabling them to self-assemble into micelles and other organized structures in solution. This behavior is crucial for their application in various processes, including catalysis and as templates for the synthesis of nanomaterials.

Fundamental Role of the Perchlorate (B79767) Anion in Functional Materials and Systems

The perchlorate anion (ClO₄⁻) plays a crucial role in defining the properties and applications of its associated salts. As a weakly coordinating anion, it has a minimal tendency to form strong bonds with the cation, which can be advantageous in electrochemical applications where high ionic mobility is desired. The presence of the perchlorate anion can also influence the thermal stability and explosive nature of the salt. researchgate.net In the context of functional materials, perchlorate salts are often investigated for their potential use in explosives, propellants, and as components in electrochemical systems. researchgate.net

Overview of Key Research Trajectories for Pyridinium Perchlorate Compounds

Research into pyridinium perchlorate compounds is following several key trajectories. One significant area of investigation is their application in materials science, where their surfactant properties are utilized. Another avenue of research explores their electrochemical properties, with potential applications in batteries and sensors. Furthermore, studies into their thermal decomposition are important for understanding their stability and for applications where they might be subjected to high temperatures. researchgate.netnih.gov The synthesis of novel pyridinium perchlorates with tailored properties also remains an active area of research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H38ClNO4 B15103333 1-Hexadecylpyridin-1-ium perchlorate CAS No. 52137-53-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

52137-53-8

Molecular Formula

C21H38ClNO4

Molecular Weight

404.0 g/mol

IUPAC Name

1-hexadecylpyridin-1-ium;perchlorate

InChI

InChI=1S/C21H38N.ClHO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;2-1(3,4)5/h15,17-18,20-21H,2-14,16,19H2,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

PAVYRMVAWBAJNV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Synthesis and Formulation of 1 Hexadecylpyridin 1 Ium Perchlorate

The synthesis of 1-Hexadecylpyridin-1-ium perchlorate (B79767) typically involves a two-step process. The first step is the quaternization of pyridine (B92270) with a 1-halo-hexadecane, most commonly 1-chlorohexadecane (B1210310) or 1-bromohexadecane. This reaction results in the formation of 1-hexadecylpyridinium halide. The subsequent step involves an anion exchange reaction, where the halide anion is replaced by a perchlorate anion. This is often achieved by reacting the 1-hexadecylpyridinium halide with a perchlorate salt, such as sodium perchlorate or perchloric acid. The desired 1-Hexadecylpyridin-1-ium perchlorate can then be isolated and purified, often through recrystallization.

Structural Analysis and Crystallographic Data

The molecular structure of 1-Hexadecylpyridin-1-ium perchlorate (B79767) consists of a 1-hexadecylpyridinium cation and a perchlorate anion. The cation is characterized by a planar pyridinium (B92312) ring with a long, flexible hexadecyl chain attached to the nitrogen atom.

Recent studies have provided detailed crystallographic data for this compound, also known as cetylpyridinium (B1207926) perchlorate. researchgate.net X-ray diffraction (XRD) analysis has revealed that it crystallizes in the monoclinic crystal system. researchgate.net

Table 1: Crystallographic Data for 1-Hexadecylpyridin-1-ium Perchlorate researchgate.net

Parameter Value
Crystal System Monoclinic
a 20.31 Å
b 16.20 Å
c 7.25 Å
β 95.26°

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also crucial for confirming the structure. 1H and 13C NMR spectroscopy can be used to identify the protons and carbons in the pyridinium ring and the hexadecyl chain. researchgate.net IR spectroscopy helps in identifying the characteristic vibrational modes of the pyridinium ring and the perchlorate anion. researchgate.net Density Functional Theory (DFT) calculations have been employed to understand the interionic interactions, revealing an electron transfer from the perchlorate anion to the cetylpyridinium cation. researchgate.net

Physicochemical Properties

1-Hexadecylpyridin-1-ium perchlorate (B79767) is typically a white crystalline solid. evitachem.com Its physicochemical properties are a direct consequence of its molecular structure, particularly the combination of the ionic head group and the long nonpolar tail.

Table 2: of 1-Hexadecylpyridin-1-ium Perchlorate

Property Value Reference
Molecular Formula C₂₁H₃₈ClNO₄ evitachem.com
Molecular Weight 404.0 g/mol evitachem.com
Melting Point 100 °C (congruent melting) researchgate.net

The compound's crystallinity can be influenced by the synthesis conditions, which in turn affects its decomposition temperature. researchgate.net Thermal analysis techniques like Differential Thermal Analysis (DTA) are used to study its melting and decomposition behavior. researchgate.net

Catalytic Functions and Reaction Mechanism Investigations

Catalytic Activity in Diverse Chemical Transformations

The utility of 1-Hexadecylpyridin-1-ium perchlorate (B79767) as a catalyst stems from its nature as a phase transfer catalyst, a role primarily dictated by its pyridinium (B92312) cation. The perchlorate anion, while often considered non-coordinating, can also influence reaction outcomes.

The 1-hexadecylpyridin-1-ium cation is the active component in phase transfer catalysis (PTC). PTC is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. The fundamental principle of PTC involves the use of a catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to transport a reactant from one phase to another where the reaction can proceed.

In this context, the 1-hexadecylpyridin-1-ium cation, with its lipophilic hexadecyl chain and a positively charged pyridinium head group, can effectively transport anionic reactants from an aqueous phase into an organic phase. The long alkyl chain imparts solubility in the organic medium, while the cationic head associates with the anion in the aqueous phase. This process allows otherwise immiscible reactants to come into contact and react.

The general mechanism for a pyridinium-based phase transfer catalyst can be illustrated as follows:

Anion Exchange: The pyridinium cation ([R-Py]⁺) in the organic phase exchanges its initial anion (X⁻) for the reactant anion (Y⁻) from the aqueous phase at the liquid-liquid interface.

Transport to Organic Phase: The newly formed ion pair, [R-Py]⁺Y⁻, being soluble in the organic phase, diffuses away from the interface.

Reaction: The reactant anion (Y⁻) is now "solubilized" and activated in the organic phase, where it can react with the organic substrate.

Catalyst Regeneration: After the reaction, the pyridinium cation pairs with the leaving group anion and returns to the interface to repeat the cycle.

The efficiency of a phase transfer catalyst is influenced by several factors, including the length of the alkyl chain, the nature of the cation, and the reaction conditions. Longer alkyl chains generally enhance the catalyst's lipophilicity and, consequently, its effectiveness.

The following table provides a hypothetical representation of how the alkyl chain length in N-alkylpyridinium salts might influence the rate of a typical phase transfer catalyzed nucleophilic substitution reaction.

CatalystAlkyl Chain LengthHypothetical Relative Rate Constant
N-Butylpyridinium Salt41.0
N-Octylpyridinium Salt83.5
N-Dodecylpyridinium Salt127.2
1-Hexadecylpyridin-1-ium Salt 16 10.8

This table is for illustrative purposes only and does not represent actual experimental data for 1-Hexadecylpyridin-1-ium perchlorate.

The perchlorate anion (ClO₄⁻) is generally considered to be a weakly coordinating anion due to its large size and the delocalization of its negative charge over four oxygen atoms. This property means that it has a low tendency to form tight ion pairs with the catalyst's cation in the organic phase. As a result, the reactant anion transported by the catalyst is more "naked" and, therefore, more reactive.

This enhanced reactivity can lead to an increase in reaction rates. However, the influence of the perchlorate anion on selectivity is more complex and can be reaction-dependent. In some cases, the high reactivity of the anion may lead to a decrease in selectivity, while in others, it may not have a significant impact.

The choice of the counter-ion for the phase transfer catalyst can be a critical parameter in optimizing a reaction. The following table illustrates the hypothetical effect of different counter-ions on the rate of a phase transfer catalyzed reaction.

Counter-ionCoordinating AbilityHypothetical Relative Rate Constant
Chloride (Cl⁻)High1.0
Bromide (Br⁻)Moderate2.5
Iodide (I⁻)Low5.0
Perchlorate (ClO₄⁻) Very Low 8.0

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Mechanistic Studies of Catalyzed Processes

Kinetic analysis is a fundamental tool for studying the mechanism of a chemical reaction. For pyridinium salts, this can involve monitoring the rate of decomposition under various conditions. Such studies can provide valuable information about the stability of the catalyst and the factors that influence its degradation.

For instance, the thermal decomposition of pyridinium salts can be studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The data obtained from these experiments can be used to determine the activation energy and other kinetic parameters of the decomposition process.

A hypothetical kinetic analysis for the decomposition of a pyridinium salt might involve varying the temperature and monitoring the concentration of the salt over time. The results could be presented in a table similar to the one below.

Temperature (°C)Initial Concentration (M)Rate Constant (s⁻¹)
1000.11.2 x 10⁻⁵
1200.14.5 x 10⁻⁵
1400.11.5 x 10⁻⁴

This table is a hypothetical representation and does not correspond to experimental data for this compound.

Understanding the detailed reaction pathway is essential for controlling the outcome of a catalyzed process. This involves identifying all the elementary steps and the intermediates that are formed during the reaction. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable for identifying and characterizing reaction intermediates.

In the context of phase transfer catalysis, it is important to identify the nature of the ion pair in the organic phase and to understand how it interacts with the substrate. Computational studies, such as Density Functional Theory (DFT) calculations, can also provide insights into the reaction mechanism at a molecular level.

Synergistic catalysis occurs when two or more catalysts work together to promote a chemical reaction more effectively than either catalyst could alone. wikipedia.org In the context of multi-component systems, this compound could potentially act in synergy with another catalyst, such as a transition metal complex.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Analysis of Electronic and Molecular Structure

Quantum chemical methods are employed to investigate the fundamental electronic and geometric properties of the 1-Hexadecylpyridin-1-ium perchlorate (B79767) system. These analyses provide a static, ground-state picture of the molecule's characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations have been utilized to analyze 1-Hexadecylpyridin-1-ium perchlorate, providing insights into its molecular geometry and the nature of the interactions between the cation and anion. researchgate.net

Experimental characterization through X-ray powder diffraction (XRD) has shown that this compound crystallizes in the monoclinic system. researchgate.net The cell parameters determined from these experiments serve as a benchmark for comparison with geometries optimized through DFT calculations.

Table 1: Crystallographic Data for this compound researchgate.net

Parameter Value
Crystal System Monoclinic
a 20.31 Å
b 16.20 Å
c 7.25 Å
β 95.26°

DFT calculations further reveal key electronic properties, such as the nature of interionic interactions. For this compound, these calculations indicate that the interactions are characterized by a transfer of electrons from the perchlorate anion to the 1-Hexadecylpyridin-1-ium cation. researchgate.net This theoretical finding helps to explain experimental observations, such as differences in the nuclear magnetic resonance (NMR) chemical shifts for hydrogen atoms in cetylpyridinium (B1207926) perchlorate compared to cetylpyridinium chloride when forming micelles in a DMSO solution. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity and electronic interactions. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com In a chemical interaction, electrons are often transferred from the HOMO of one species to the LUMO of another. youtube.com

For this compound, the interaction between the two ionic components can be understood within the FMO framework. The DFT calculations showing electron transfer from the perchlorate anion (ClO₄⁻) to the 1-Hexadecylpyridin-1-ium cation (C₂₁H₃₈N⁺) are consistent with an interaction between the HOMO of the anion and the LUMO of the cation. researchgate.net

Table 2: Conceptual Framework for Charge Transfer in this compound

Molecular Orbital Role in Interaction Associated Ion
HOMO Electron Donor Perchlorate Anion

Non-covalent interactions (NCIs) are critical in determining the supramolecular structure and condensed-phase properties of molecular systems. mdpi.commdpi.com These interactions, which include electrostatic forces, van der Waals interactions, and hydrogen bonds, govern how molecules aggregate and organize in the solid state and in solution. nih.govrsc.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical methods provide a static picture, molecular dynamics (MD) simulations are used to study the time-dependent behavior of atoms and molecules. mdpi.com MD simulations allow for the investigation of complex processes such as self-assembly and intermolecular interactions in a dynamic environment.

As a cationic surfactant, this compound is expected to exhibit self-assembly in solution to form aggregates like micelles. MD simulations are a powerful tool for observing the mechanism of micelle formation at a molecular level. rsc.org Although specific MD studies on the perchlorate salt are not widely available, research on the closely related cetylpyridinium chloride (CPC) provides significant insight into the process. researchgate.net

In these simulations, a system is typically constructed with surfactant molecules and counterions randomly distributed in a solvent box (e.g., water). rsc.org The simulation then tracks the movement of each atom over time based on a defined force field. Observations from such simulations on similar long-chain cationic surfactants show that the hydrophobic alkyl chains ("tails") aggregate to minimize contact with water, while the charged pyridinium (B92312) head groups remain exposed to the aqueous environment, leading to the spontaneous formation of spherical or cylindrical micelles. rsc.orgresearchgate.net The simulations can elucidate the mechanism of this self-assembly, which can be interpreted in terms of classical nucleation theory, involving processes of aggregation and fragmentation. rsc.org

MD simulations also provide detailed information about the specific intermolecular interactions within condensed phases, such as an aqueous solution. researchgate.net For a system containing this compound, these simulations can model the interactions between the surfactant cations, the perchlorate counterions, and the solvent molecules.

Studies on analogous systems like cetylpyridinium chloride have used all-atom MD simulations to examine the structure of the formed micelles. researchgate.net Key findings from such simulations include:

Counterion Distribution: The simulations can determine the distribution and binding of counterions (like perchlorate) around the charged surface of the micelle. researchgate.net

Solvent Penetration: The degree to which water molecules penetrate the hydrophobic core of the micelle can be quantified. For similar surfactants, the hydrocarbon core is found to be relatively dry. researchgate.net

Structural Properties: Dynamic properties such as the micelle's radius of gyration can be calculated, providing information on its size and shape. researchgate.net

These simulations reveal the complex interplay of electrostatic interactions between the pyridinium head groups and the perchlorate anions, hydrophobic interactions among the hexadecyl chains, and hydration effects at the micelle-water interface. researchgate.net

Computational Prediction of Adsorption and Interfacial Behavior

MD simulations are instrumental in developing and validating force fields that describe the interatomic interactions governing the behavior of these surfactant molecules in various environments. All-atom and united-atom force fields have been developed for the 1-hexadecylpyridinium cation, which are then validated by comparing simulated properties with experimental data. These simulations can predict the conformational dynamics, solvation properties, and aggregation behavior of the surfactant.

For instance, simulations of a single 1-hexadecylpyridinium cation in water reveal the dynamics of the hydrophobic tail and the planar pyridinium ring. Principal component analysis from such simulations confirms that the pyridinium ring maintains its planar structure, while the hydrophobic tail exhibits significant conformational changes. acs.org When these surfactants aggregate to form micelles or adsorb at interfaces, the conformational dynamics of the tail become more restricted compared to its movement in a bulk solvent like water or 1-octanol. acs.org

Molecular dynamics simulations have been effectively used to study the properties of micelles formed by 1-hexadecylpyridinium chloride and bromide. researchgate.net These simulations provide detailed information on the structure and stability of the micelles, the depth of water penetration into the hydrocarbon core, and the distribution of counter-ions around the micelle.

One key finding from these simulations is the radial distribution of different components within and around the micelle. The data can be summarized in the following interactive table, which shows the typical distribution of surfactant components and counter-ions as a function of distance from the center of mass (COM) of the micelle.

Distance from COM (nm)ComponentObservation
~1.0Hydrocarbon CoreCompletely dry, no water penetration. researchgate.net
~1.3Hydrocarbon CoreEssentially dry, water presence is about 1% of the bulk value. researchgate.net
~2.1Surfactant HeadgroupsApproximate location of the nitrogen atoms of the pyridinium headgroups. researchgate.net
~2.2WaterPeak probability for the location of water molecules, indicating the hydration shell of the micelle. researchgate.net
~0.47Counter-ions (Cl⁻/Br⁻)High probability peak for the location of counter-ions, indicating strong binding to the micelle surface. researchgate.net

This data is based on simulations of cetylpyridinium chloride and bromide micelles and is presented as a model for the expected behavior of this compound.

Furthermore, computational studies on decane/water microemulsions stabilized by 1-Hexadecylpyridin-1-ium chloride provide insights into its role in more complex systems. researchgate.net These simulations help in understanding the static and dynamic properties of such microemulsions, which are crucial for applications in drug delivery and other industrial formulations.

The adsorption of the 1-hexadecylpyridinium cation onto solid surfaces has also been a subject of theoretical investigation. While not specific to the perchlorate salt, these studies shed light on the fundamental mechanisms of adsorption. For example, the interaction of 1-Hexadecylpyridin-1-ium chloride with surfaces like silica (B1680970) nanoparticles has been modeled to understand how factors like particle size influence adsorption equilibrium and surface aggregation. nih.gov

Advanced Applications in Functional Materials and Systems

Components in Advanced Electrolyte Systems

The demand for high-performance energy storage devices has driven research into novel electrolyte components that can offer improved stability and efficiency. Ionic liquids and salts with specific cationic and anionic structures are of particular interest.

While direct studies on 1-Hexadecylpyridin-1-ium perchlorate (B79767) in high-performance electrolytes are not extensively documented, its constituent ions—the hexadecylpyridinium cation and the perchlorate anion—suggest its potential utility. The perchlorate ion (ClO₄⁻) is recognized as a promising charge carrier in anion intercalation chemistry for aqueous zinc-ion batteries due to its chaotropic nature, high solubility, and low cost. researchgate.netnih.gov Its low hydration enthalpy (229 kJ mol⁻¹) is a key factor that influences the intercalation potential. researchgate.netnih.gov In the context of zinc-graphite batteries, the use of perchlorate ions has been shown to enable a wide potential window and high energy density. researchgate.netnih.gov

The hexadecylpyridinium cation, with its long alkyl chain, can contribute to the formation of stable electrochemical interfaces. This is a critical factor in the performance and longevity of energy storage devices. The bulky nature of the cation can also influence the solvation structure of the electrolyte, which in turn affects ionic conductivity and the stability of the solid electrolyte interphase (SEI).

The electrochemical stability window (ESW) of an electrolyte is a critical parameter that dictates the operational voltage of an energy storage device. A wider ESW allows for higher energy densities. Perchlorate-containing solutions are frequently used as supporting electrolytes in electrochemical studies due to the general perception of the perchlorate ion's high stability against reduction. researchgate.net Ionic liquids, a class of materials to which 1-Hexadecylpyridin-1-ium perchlorate is related, are known for their wide electrochemical stability windows. researchgate.net Pyrrolidinium-based ionic liquids, for instance, exhibit this favorable property. researchgate.net

The combination of the pyridinium (B92312) cation and the perchlorate anion in this compound could contribute to a wide ESW. The stability of the perchlorate anion, coupled with the electrochemical robustness of the pyridinium ring, makes this compound a candidate for electrolytes in high-voltage electrochemical systems. Research into various ionic liquid electrolytes has demonstrated their potential to enhance the electrochemical performance of batteries. mdpi.com

Integration into Nanomaterials for Enhanced Optical Properties

The incorporation of organic molecules into nanomaterials is a burgeoning field with applications in sensing, imaging, and light-harvesting technologies. The specific properties of this compound make it an interesting candidate for these applications.

Efficient light-harvesting systems often rely on the precise arrangement of chromophores to facilitate energy transfer. A significant challenge in designing such systems is preventing the self-quenching of dyes at high concentrations. One promising strategy involves the use of bulky counterions to encapsulate cationic dyes within polymeric nanoparticles, thereby minimizing dye aggregation and self-quenching. nih.gov This approach enables the creation of "nano-antennas" where energy from a large number of donor dyes can be efficiently transferred to a single acceptor. nih.gov

The structure of this compound, featuring a large hexadecylpyridinium cation and a bulky perchlorate anion, aligns with this design principle. The long alkyl chain of the cation can facilitate its incorporation into the hydrophobic core of polymeric nanoparticles, while the perchlorate anion can act as the bulky counterion to isolate dye molecules. This could potentially lead to the development of highly efficient light-harvesting systems.

The interaction between a cationic dye and its counterion can alter the electronic structure of the dye and influence non-radiative decay pathways. The bulky and weakly coordinating nature of the perchlorate anion could potentially minimize quenching interactions that often occur with smaller, more nucleophilic anions. This could lead to an enhancement of the fluorescence quantum yield and a lengthening of the fluorescence lifetime of nearby dye molecules.

Research in Corrosion Inhibition Formulations

The prevention of metal corrosion is of paramount importance across numerous industries. Organic compounds, particularly those containing heteroatoms and aromatic rings, are often effective corrosion inhibitors.

Research has shown that substituted pyridinium perchlorates, when mixed with sulfur-containing organic compounds, can act as effective corrosion inhibitors for steel in acidic environments. ijcsi.prosemanticscholar.org These compounds function as mixed or cathodic type inhibitors, reducing the corrosion rate primarily through a blocking effect on the metal surface. semanticscholar.org The adsorption of these organic cations is often promoted by the presence of chloride ions in the medium. semanticscholar.org

Furthermore, cetylpyridinium (B1207926) chloride (CPC), which shares the same cation as this compound, has been investigated as a corrosion inhibitor for aluminum anodes in alkaline Al-air batteries. researchgate.netacs.org CPC molecules can adsorb onto the metal surface, forming a protective hydrophobic barrier. acs.org The effectiveness of CPC as a corrosion inhibitor increases with concentration, leading to a significant reduction in the self-corrosion of the aluminum anode and improved electrochemical performance of the battery. researchgate.netacs.org Given these findings, it is highly probable that this compound would also exhibit significant corrosion-inhibiting properties.

The following table summarizes the corrosion inhibition efficiency of a related compound, Cetylpyridinium Chloride (CPC), on an Al anode.

CPC Concentration (mM)Inhibition Efficiency (%)
0.525.3
1.036.8
2.045.1
5.053.6

Data sourced from a study on the inhibition effects of CPC additive for an Al anode. researchgate.netacs.org

Pyridinium-Based Compounds as Adsorption-Type Corrosion Inhibitors

Pyridinium-based compounds, particularly those with long alkyl chains like the 1-hexadecylpyridinium cation, are recognized for their efficacy as adsorption-type corrosion inhibitors for various metals and alloys, including steel. researchgate.netmdpi.comanjs.edu.iqresearchgate.netresearchgate.net The primary mechanism of their protective action involves the adsorption of the pyridinium cations onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. researchgate.netmdpi.com

The adsorption process can be influenced by several factors, including the nature of the metal surface, the composition of the corrosive medium, and the concentration of the inhibitor. anjs.edu.iq In acidic solutions, the metal surface is often positively charged, which might suggest repulsion of the cationic pyridinium head. However, the presence of anions, such as chloride or sulfate (B86663) ions in the corrosive medium, can lead to the formation of a negatively charged layer on the metal surface, facilitating the electrostatic attraction and subsequent adsorption of the pyridinium cations. researchgate.netmdpi.com

The long hexadecyl chain plays a crucial role in the inhibitory action. This hydrophobic tail enhances the formation of a dense, non-polar film on the metal surface, which acts as a physical barrier to the ingress of corrosive species. researchgate.net The efficiency of inhibition generally increases with the concentration of the pyridinium salt up to a critical point, beyond which the formation of micelles in the bulk solution may occur. anjs.edu.iqresearchgate.net The adsorption of these compounds on a metal surface often follows established models such as the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.netmdpi.com

The Gibbs free energy of adsorption (ΔG°ads) provides insight into the nature of the interaction between the inhibitor and the metal surface. Values of ΔG°ads around -20 kJ/mol are indicative of physisorption, which involves electrostatic interactions, while values around -40 kJ/mol or more negative suggest chemisorption, involving the formation of coordinate bonds between the inhibitor and the metal. mdpi.com For pyridinium-based inhibitors, a combination of both physisorption and chemisorption is often observed. researchgate.netmdpi.com

While specific studies on this compound are limited, the behavior of analogous compounds like 1-hexadecylpyridinium bromide and chloride provides a strong indication of its potential as a corrosion inhibitor. The fundamental principles of adsorption, driven by the cationic head group and the hydrophobic alkyl chain, are expected to be similar.

Table 1: Corrosion Inhibition Efficiency of Pyridinium-Based Surfactants

This table is illustrative and based on data for analogous pyridinium compounds.

InhibitorMetalCorrosive MediumMaximum Inhibition Efficiency (%)Adsorption Isotherm
N-(n-octyl)-3-methylpyridinium bromide (Py8)EN3B Mild Steel3.5% NaCl, pH 1.585Langmuir
N-(n-dodecyl)-3-methylpyridinium bromide (Py12)EN3B Mild Steel3.5% NaCl, pH 1.582Langmuir
Pyridinium (1-chloromethyl naphthalene) quaternary salt (1-CPN)X65 SteelCO2 Saturated SolutionHigh (Specific value not provided)Not specified

Formation and Characterization of Protective Films on Metal Surfaces

The formation of a protective film is a direct consequence of the adsorption of 1-hexadecylpyridinium cations on a metal surface. The character of this film determines the effectiveness of the corrosion inhibition. The pyridinium ring, with its delocalized π-electrons and the nitrogen heteroatom, can interact with the vacant d-orbitals of the metal atoms, contributing to the stability and adhesion of the film. biointerfaceresearch.comresearchgate.net

Various surface analysis techniques are employed to characterize these protective films. ampp.org Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can provide topographical information about the metal surface, revealing a smoother surface in the presence of the inhibitor compared to a corroded surface. researchgate.net Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) can be used to identify the chemical composition of the film and confirm the presence of the adsorbed inhibitor molecules. ampp.org

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the properties of the protective film. researchgate.net An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor are indicative of the formation of a protective film that hinders the corrosion process. researchgate.net

Role in Separation Science and Analytical Methodologies

The unique properties of this compound also lend themselves to applications in separation science and analytical chemistry, where the long alkyl chain and the ionic nature of the molecule can be exploited.

Sorbent Modification for Selective Metal Ion Recovery and Preconcentration

The recovery and preconcentration of metal ions from aqueous solutions are crucial for environmental remediation and resource recovery. rsc.org Sorbents with high capacity and selectivity are essential for these processes. While pristine sorbents like silica (B1680970) may have limited affinity for certain metal ions, their surfaces can be modified to enhance their adsorption capabilities. mdpi.comcnislab.com

The 1-hexadecylpyridinium cation can be used to modify the surface of materials like silica or clay minerals. The positively charged pyridinium head group can interact with the negatively charged surface of these materials, leading to the formation of a stable coating. This process, known as surface functionalization, can alter the surface properties of the sorbent from hydrophilic to hydrophobic. nih.gov

This modified surface can then be used to extract metal ions from aqueous solutions through various mechanisms. For instance, the modified sorbent can be further functionalized with chelating agents that have a high affinity for specific metal ions. researchgate.net Alternatively, the hydrophobic surface can be used to adsorb metal-organic complexes from the solution. The long hexadecyl chains can create a non-polar environment on the sorbent surface, facilitating the extraction of hydrophobic species.

The efficiency of metal ion recovery depends on several factors, including the pH of the solution, the initial concentration of the metal ions, and the contact time with the sorbent. mdpi.com The selectivity of the sorbent can be tailored by choosing appropriate functional groups for the modification process. researchgate.net

Table 2: Potential Applications of Modified Sorbents in Metal Ion Recovery

This table is illustrative and outlines potential applications based on the principles of sorbent modification.

Sorbent MaterialModifying AgentTarget Metal IonsPotential Recovery Mechanism
Silica Gel1-Hexadecylpyridin-1-iumPrecious metals (e.g., Gold, Platinum)Adsorption of metal-anion complexes
Bentonite Clay1-Hexadecylpyridin-1-iumHeavy metals (e.g., Lead, Cadmium)Ion exchange and surface complexation
Activated Carbon1-Hexadecylpyridin-1-iumTransition metals (e.g., Copper, Nickel)Enhanced hydrophobic and electrostatic interactions

Reagents in Potentiometric and Chromatographic Analytical Procedures

In the realm of analytical chemistry, this compound can serve as a key reagent in both potentiometric and chromatographic techniques.

Potentiometric Applications:

Ion-selective electrodes (ISEs) are potentiometric sensors that respond selectively to the activity of a specific ion in a solution. mdpi.com An ISE for perchlorate anions could potentially be constructed using an ion-pair with the 1-hexadecylpyridinium cation as the active material in a PVC membrane. The large, hydrophobic nature of the 1-hexadecylpyridinium cation would make the resulting ion-pair soluble in the organic membrane phase, a prerequisite for a functional ionophore. nih.gov

The selectivity of such an electrode would depend on the preferential interaction of the perchlorate anion with the 1-hexadecylpyridinium cation compared to other interfering anions. The long alkyl chain would also contribute to the stability and lipophilicity of the ion-pair within the membrane. While specific research on a this compound based ISE is not prominent, the principles of ion-pair formation with large organic cations are well-established in the design of anion-selective electrodes. researchgate.netresearchgate.netnih.gov

Chromatographic Applications:

In reversed-phase high-performance liquid chromatography (RP-HPLC), the separation of analytes is based on their hydrophobic interactions with the stationary phase. Highly polar or ionic compounds often exhibit poor retention on conventional C18 columns. To overcome this, ion-pairing agents are added to the mobile phase. technologynetworks.com

1-Hexadecylpyridinium, as a cationic surfactant, can act as an ion-pairing agent for the analysis of anionic species. chromatographyonline.comnih.govchromforum.org The positively charged pyridinium head group forms an ion-pair with the anionic analyte. The long hexadecyl tail of the 1-hexadecylpyridinium cation imparts significant hydrophobicity to the resulting ion-pair, leading to increased retention on the non-polar stationary phase. technologynetworks.com The concentration of the ion-pairing agent in the mobile phase is a critical parameter that needs to be optimized to achieve the desired separation. chromatographyonline.com

The perchlorate anion itself can also be analyzed using ion-pairing chromatography, often with a cationic ion-pairing agent in the mobile phase to enhance its retention on a reversed-phase column. Therefore, this compound has relevance on both sides of the ion-pairing chromatographic equation, either as a potential agent to analyze anions or as a compound whose constituent ions can be analyzed using this technique.

Concluding Remarks and Future Research Directions

Synthesis of Key Academic Contributions and Findings

1-Hexadecylpyridin-1-ium perchlorate (B79767) is a quaternary ammonium (B1175870) salt characterized by a pyridinium (B92312) cation functionalized with a long 16-carbon (hexadecyl) alkyl chain and a perchlorate anion. This structure imparts amphiphilic properties, with the long alkyl chain providing a hydrophobic (lipophilic) character and the pyridinium perchlorate head group being polar.

Key academic findings have established its role and properties in several areas:

As an Ionic Surfactant: The molecule's structure allows it to reduce surface tension in aqueous solutions and enhance the solubilization of hydrophobic compounds.

In Materials Science: It is recognized as a component for creating stable emulsions and dispersions. Its long alkyl chain and ionic nature make it a candidate for forming ionic liquid crystals (ILCs), a class of materials that combine the properties of ionic liquids and liquid crystals. The properties of such materials, including mesomorphism and conductivity, can be finely tuned by altering the alkyl chain length and the anion.

In Electrochemistry: Due to its ionic conductivity, it has been explored for use as an electrolyte in electrochemical cells. The high lipophilicity, indicated by a high LogP value, is particularly exploited in the fabrication of ion-selective electrodes where it can function as a hydrophobic ionophore.

The synthesis of 1-Hexadecylpyridin-1-ium perchlorate and related compounds typically involves the quaternization of pyridine (B92270) with a corresponding alkyl halide (e.g., 1-bromohexadecane), followed by an anion exchange to introduce the perchlorate ion. Purification is commonly achieved through recrystallization. Standard characterization techniques include Nuclear Magnetic Resonance (NMR) and Mass Spectrometry. Structural analyses of analogous compounds suggest that the long alkyl chain typically adopts an extended conformation to maximize van der Waals forces.

Identification of Unexplored Research Avenues and Persistent Challenges

Despite the foundational knowledge, several research avenues remain underexplored, and certain challenges persist.

Persistent Challenges:

Safety and Handling: The perchlorate anion is a strong oxidizing agent. This poses a significant challenge, as the compound can react explosively under high temperatures or in the presence of reducing agents, requiring careful handling protocols. at.ua This inherent reactivity may limit its application in devices that operate under demanding conditions.

Environmental Concerns: Perchlorates are known environmental contaminants that are highly soluble in water, mobile in groundwater, and persistent. nih.govclu-in.org The potential environmental impact of using perchlorate-based ionic liquids on a large scale is a significant concern that requires thorough investigation.

Analytical Difficulties: The detection and quantification of perchlorate, especially in biological and environmental samples, can be challenging due to interference from other ions. nih.gov This complicates studies on the compound's environmental fate, toxicology, and biocompatibility.

Chemical Stability: The compound's stability can be compromised by prolonged exposure to moisture or strongly acidic or basic conditions, which could limit its operational lifetime in certain applications.

Unexplored Research Avenues:

Detailed Performance in Applications: While identified as a candidate for ion-selective electrodes and drug delivery, detailed studies quantifying its specific performance metrics (e.g., selectivity coefficients for a wider range of ions, drug loading and release kinetics) are lacking.

Solid-State Characterization: Comprehensive investigation into the solid-state properties, such as polymorphism and detailed crystal structure of this compound itself, could reveal novel phase-dependent properties.

Comparative Studies: Systematic studies comparing the physicochemical and functional properties of this compound with other long-chain pyridinium salts containing different anions (e.g., chloride, bromide, tetrafluoroborate) would provide a clearer understanding of the specific role the perchlorate anion plays in defining its characteristics.

Biodegradability: While research into making pyridinium ionic liquids more biodegradable exists, for instance by incorporating ester groups into the side chain, the specific biodegradability of long-chain alkylpyridinium salts like the one is an area requiring further study to address environmental concerns. rsc.orgresearchgate.net

Prognosis for Novel Functional Material Development based on Pyridinium Perchlorates

The outlook for developing novel functional materials from pyridinium perchlorates and related pyridinium salts is highly promising. The core strength of this class of compounds lies in their "tunability," where desired physical, chemical, and biological properties can be engineered by systematically modifying the constituent cation and anion. acs.orgmdpi.com

Key Areas for Future Development:

Advanced Electrolytes: Pyridinium-based ionic liquids exhibit high thermal stability and ionic conductivity, making them strong candidates for electrolytes in next-generation batteries and supercapacitors where conventional electrolytes may degrade. researchgate.net

Ionic Liquid Crystals (ILCs): The ability of long-chain pyridinium salts to self-assemble into ordered liquid crystalline phases opens pathways for creating advanced materials with anisotropic properties, suitable for applications in optical devices, sensors, and responsive materials.

"Green" Chemistry and Catalysis: As tunable solvents, pyridinium ionic liquids can provide unique reaction environments that enhance reaction rates and selectivity in chemical synthesis. mdpi.comionike.com Their low volatility is a key advantage over traditional organic solvents. The development of renewable and sustainable synthesis routes for these ionic liquids will further boost their application in green chemistry. royalsociety.orgrsc.org

Pharmaceutical Formulations: The amphiphilic nature of compounds like this compound can be harnessed to improve the solubility and bioavailability of poorly water-soluble drugs, a major challenge in pharmaceutical science.

The modular design of these salts allows for a systematic approach to creating materials with specific functionalities, moving them beyond simple solvents to become integral components of advanced technologies. acs.org

Interdisciplinary Perspectives and Opportunities for Synergistic Research

The full potential of this compound and related pyridinium salts can best be realized through collaborative, interdisciplinary research. The complexity and tunability of these materials naturally bridge multiple scientific and engineering fields. rtil.itresearchgate.net

Chemistry and Materials Science: Synthetic chemists can design and create novel pyridinium salts with varied alkyl chains, functional groups, and anions. Materials scientists can then characterize the resulting self-assembly, phase behavior, and material properties (e.g., mechanical, thermal, optical) to establish structure-property relationships.

Electrochemistry and Chemical Engineering: Electrochemical engineers can integrate promising pyridinium perchlorate-based electrolytes and ionophores into devices like sensors, batteries, and fuel cells. Chemical engineers can develop scalable, safe, and sustainable manufacturing processes for these materials, addressing challenges like the energetic nature of the perchlorate anion. rdd.edu.iq

Environmental Science and Toxicology: This field is crucial for assessing the environmental lifecycle of these materials. Research is needed to study the mobility, persistence, and potential toxicity of perchlorate-containing ionic liquids and to develop strategies for their remediation or to design inherently biodegradable alternatives. nih.govresearchgate.net

Physics and Computational Science: Physicists can investigate the fundamental principles governing the phase transitions and ionic transport in these materials. Computational chemists can use modeling and simulation to predict the properties of new ionic liquid candidates, accelerating the design and discovery process and providing insights into molecular-level interactions. rtil.it

Pharmaceutical and Biomedical Science: Collaboration with pharmaceutical scientists can drive the exploration of these compounds as excipients in drug delivery systems. Biomedical researchers could investigate their antimicrobial properties, inspired by related compounds, for potential therapeutic or anti-biofouling applications.

Such synergistic efforts are essential to overcome existing challenges and translate the unique properties of pyridinium perchlorates into innovative and practical technologies. acs.orgresearchgate.net

Q & A

Q. What experimental approaches are recommended for determining the crystal structure of 1-Hexadecylpyridinium perchlorate?

Methodological Answer: X-ray crystallography using the SHELX software suite (e.g., SHELXL for refinement) is the gold standard. Key steps include:

  • Data Collection : Use high-resolution synchrotron radiation for small crystals to enhance signal-to-noise ratios.
  • Structure Solution : Apply dual-space algorithms (e.g., SHELXD) for phase determination, particularly for challenging heavy-atom substructures.
  • Refinement : Employ SHELXL’s restraints for disordered alkyl chains and anisotropic displacement parameters for perchlorate ions. Validate using R-factors and residual electron density maps .

Q. How can researchers ensure high-purity synthesis of 1-Hexadecylpyridinium perchlorate?

Methodological Answer:

  • Ionic Exchange : React 1-hexadecylpyridinium chloride with sodium perchlorate in anhydrous ethanol under reflux. Monitor completion via ion chromatography.
  • Purification : Recrystallize from acetone/water mixtures to remove unreacted salts. Confirm purity using elemental analysis and NMR (e.g., absence of chloride peaks at ~3.3 ppm in 1^1H NMR) .

Q. Which analytical techniques are optimal for detecting trace perchlorate in samples containing 1-Hexadecylpyridinium perchlorate?

Methodological Answer:

  • LC/MS : Use mass 83 (35^{35}ClO3_3^-) with isotopic confirmation (35Cl/37Cl ratio ~3.06) to distinguish from sulfate interference.
  • Practical Quantitation Limits (PQL) : Achieve 0.1 µg/L in aqueous matrices via isotope dilution (e.g., 18^{18}O-labeled perchlorate internal standard) .

Advanced Research Questions

Q. How do environmental factors influence the stability and degradation pathways of 1-Hexadecylpyridinium perchlorate in aqueous systems?

Methodological Answer:

  • Photolysis Studies : Exclude UV-C light due to perchlorate’s photochemical inertness. Instead, investigate advanced oxidation processes (e.g., ozonation) targeting the pyridinium head.
  • Hydrolysis Kinetics : Conduct pH-dependent studies (pH 2–12) at 25–60°C. Monitor degradation via LC-UV and identify byproducts (e.g., pyridine derivatives) using high-resolution MS .

Q. What mechanisms underlie the potential endocrine-disrupting effects of 1-Hexadecylpyridinium perchlorate?

Methodological Answer:

  • Thyroid Axis Interference : Assess iodide uptake inhibition in FRTL-5 thyrocytes using radioactive 125^{125}I. Compare with perchlorate’s IC50_{50} (~150 nM).
  • Non-Monotonic Dose Responses : Test low-dose effects (0.1–100 ppm) in zebrafish embryos. Measure T4/T3 levels via ELISA and correlate with thyroid follicular hyperplasia .

Q. How can researchers resolve contradictions in toxicity data across biological models for 1-Hexadecylpyridinium perchlorate?

Methodological Answer:

  • Cross-Species Comparisons : Use in vitro assays (e.g., human hepatocytes vs. stickleback cell lines) to isolate species-specific metabolic pathways.
  • Confounding Factor Analysis : Control for coexposure to metals (e.g., cadmium) via ICP-MS and adjust statistical models for bioaccumulation effects .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the thyroidal vs. non-thyroidal effects of perchlorate derivatives?

Methodological Answer:

  • Exposure Timing : Chronic vs. acute exposure alters compensatory mechanisms (e.g., thyroid hyperplasia masking T4 suppression).
  • Endpoint Selection : Prioritize apical endpoints (e.g., gonad development in sticklebacks) over biochemical markers. Use meta-regression to harmonize datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.